molecular formula C29H44O B566090 Stigmasta-4,22,25-trien-3-one CAS No. 848669-09-0

Stigmasta-4,22,25-trien-3-one

Cat. No. B566090
M. Wt: 408.67
InChI Key: BLMXNQVGERRIAW-LPJPOILFSA-N
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Description

Stigmasta-4,22,25-trien-3-one is a natural product from Callicarpa giraldiana . It has a molecular formula of C29H44O .


Molecular Structure Analysis

The molecular structure of Stigmasta-4,22,25-trien-3-one consists of 29 carbon atoms, 44 hydrogen atoms, and one oxygen atom . The average mass is 408.659 Da and the monoisotopic mass is 408.339203 Da .

Scientific Research Applications

  • Isolation from Natural Sources : Stigmasta-4,25-dien-3-one and (22E)-Stigmasta-4,22,25-trien-3-one were isolated from Porcelia macrocarpa, as part of a study on steroids and flavonoids. This indicates its natural occurrence in specific plant species (Chaves, Roque, & Ayres, 2004).

  • Synthesis and Industrial Production : A study focused on optimizing the synthesis process of (22E)-stigmasta-1,4,22-trien-3-one for industrial production, suggesting its potential industrial relevance (Zhou Meng-di, 2014).

  • Oxidation in Heated Triacylglycerols : A research investigated the oxidation of stigmasterol, leading to the formation of compounds including stigmasta-4,22-dien-3-one, under specific conditions. This study contributes to understanding its behavior in certain chemical processes (Blekas & Boskou, 1989).

  • Insect Growth and Development Effects : Steroidal allenes like stigmasta-5,24(28),28-trien-3β-ol were tested for inhibitory effects on the growth and development of Bombyx mori, showing its potential as an insect growth regulator (Awata, Morisaki, Fujimoto, & Ikekawa, 1976).

  • Biosynthesis in Plants : A study on pumpkin plants showed that 3β-hydroxy-5α-stigmasta-7,24(28)Z-diene, a related compound, could be a precursor for compounds including 3β-hydroxy-5α-stigmasta-7,22t,25-triene, indicating its role in sterol biosynthesis in plants (Sucrow & Radüchel, 1970).

  • Isolation and Structural Elucidation : Research on Clerodendrum scandens led to the isolation of (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, among other novel sterols, with their structures determined through chemical and spectroscopic methods. This adds to the knowledge of sterol diversity in plants (Akihisa et al., 1990).

  • Anticancer Potential : A novel sterol, stigmasta-5, 22, 25-trien-7-on-3β-ol, isolated from Clerodendrum cyrtophyllum showed potential in inhibiting Mcf-7 human breast cancer cell growth, highlighting its possible application in cancer research (Wang et al., 2012).

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXNQVGERRIAW-LPJPOILFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294038
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmasta-4,22,25-trien-3-one

CAS RN

848669-09-0
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848669-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (22E)-Stigmasta-4,22,25-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
MH Chaves, NF Roque, MCC Ayres - Journal of the Brazilian …, 2004 - SciELO Brasil
Three mixtures of steroids (1a+1b, 2a+2b and 3a+3b) and two flavonoid glycosides (4 and 5) were isolated from the ethanol extract of branches of Porcelia macrocarpa (Warm.) RE …
Number of citations: 32 www.scielo.br
TRP Kekuda, SJ Sudharshan - Journal of Drug Delivery and …, 2018 - jddtonline.info
Clerodendrum L. is an important genus in the family Lamiaceae in terms of its medicinal values and pharmacological properties. The genus comprises of more than 500 species …
Number of citations: 11 jddtonline.info
K Phontree, J Sichaem, P Siripong… - Chemistry of Natural …, 2014 - Springer
The genus Clerodendrum belongs to the family Verbenaceae and consists of about 30 species. It is mainly distributed in Thailand, India, and China. From the plants of this genus were …
Number of citations: 5 link.springer.com
TH Layne, WF Reynolds, S McLean… - Natural Product …, 2008 - journals.sagepub.com
Chemical studies carried out on Clerodendrum chinense yielded three new compounds including the steroid (22E, 24S)-stigmasta-4, 22, 25-trien-3-one (1), the flavone glycoside 7, 8, 4…
Number of citations: 7 journals.sagepub.com
TH Laynea, WF Reynoldsb, S McLeanb… - Natural Product …, 2008 - academia.edu
Chemical studies carried out on Clerodendrum chinense yielded three new compounds including the steroid (22E, 24S)-stigmasta-4, 22, 25-trien-3-one (1), the flavone glycoside 7, 8, 4…
Number of citations: 2 www.academia.edu
P Somwong, R Suttisri - Journal of Integrative Medicine, 2018 - Elsevier
Objective The roots of two Thai medicinal plants, Clerodendrum indicum and Clerodendrum villosum are found in traditional medicine practices. The aim of this research was to …
Number of citations: 24 www.sciencedirect.com
RL Xu, R Wang, L Ding, YP Shi - Steroids, 2013 - Elsevier
A phytochemical investigation of the leaves of Clerodendrum trichotomum led to the isolation of five new (2–6) and two known (1 and 7) steroids, whose structures and relative …
Number of citations: 29 www.sciencedirect.com
B Yasir, AD Astuti, M Raihan, R Natzir… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
One of the successful determinants of active compounds extraction from plant material depends mainly on the extraction procedures, including the type of solvents, plant materials, and …
Number of citations: 3 ejchem.journals.ekb.eg
JH Wang, F Luan, XD He, Y Wang, MX Li - Journal of traditional and …, 2018 - Elsevier
Clerodendrum is a genus of ca. 500 species in the family Lamiaceae and widely distributed throughout the whole world. Up to now, many species of this genus have been described in …
Number of citations: 83 www.sciencedirect.com
P Somwong, M Moriyasu, R Suttisri - Biochemical Systematics and Ecology, 2015 - Elsevier
Four triterpenoids (1–4), nine steroids and steroid glycosides (6–11, 13–15) and two flavonoids (17–18) were isolated from the roots of Clerodendrum indicum, whereas three …
Number of citations: 10 www.sciencedirect.com

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